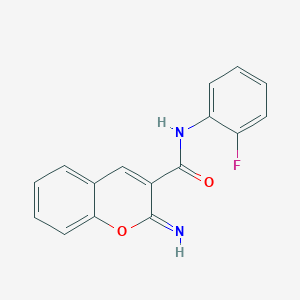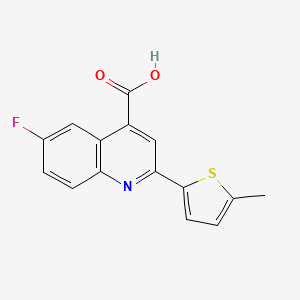![molecular formula C12H15F2NO3S B4268380 4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B4268380.png)
4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine
説明
"4-[(3,4-difluorophenyl)sulfonyl]-2,6-dimethylmorpholine" is a compound of interest in the field of organic chemistry and medicinal chemistry due to its structural features and potential bioactivities. The presence of both the difluorophenylsulfonyl and dimethylmorpholine groups suggests a molecule with unique physical, chemical, and potentially biological properties.
Synthesis Analysis
Synthesis of compounds similar to "this compound" often involves multi-step organic reactions, including sulfonylation and alkylation. A general approach might involve the initial preparation of the difluorophenyl moiety, followed by its subsequent sulfonylation. The dimethylmorpholine group could be introduced via nucleophilic substitution reactions (Yamali et al., 2020).
Molecular Structure Analysis
The molecular structure of compounds containing difluorophenylsulfonyl and dimethylmorpholine groups can be characterized using techniques such as NMR, HRMS, and X-ray crystallography. These methods provide detailed information about the molecular framework, including bond lengths, angles, and the overall three-dimensional conformation (Liu et al., 2016).
Chemical Reactions and Properties
Compounds with the sulfonyl group are known for their reactivity towards nucleophilic substitution reactions. The presence of fluorine atoms on the phenyl ring can influence the electronic properties of the sulfonyl group, potentially affecting its reactivity. Additionally, the morpholine ring can engage in various chemical transformations, including alkylation and acylation, offering a versatile platform for further chemical modifications (Janakiramudu et al., 2017).
Physical Properties Analysis
The physical properties of "this compound" can be influenced by its molecular structure. The sulfonyl and difluorophenyl groups contribute to the compound's polarity, solubility, and melting point. The compound's volatility and stability under various conditions are also important physical parameters that can be determined experimentally.
Chemical Properties Analysis
The chemical properties of such a compound include its acidity or basicity, reactivity towards other chemical entities, and its potential as a ligand in coordination chemistry. The difluorophenyl group may impart additional electronic effects, influencing the compound's overall reactivity. Studies on similar compounds have explored their potential in catalysis, as well as their reactivity in various organic synthesis reactions (Bae et al., 2009).
作用機序
Mode of Action
It is known that sulfonyl compounds often act as inhibitors or activators of various enzymes, affecting their function and leading to changes in cellular processes .
Biochemical Pathways
The specific biochemical pathways affected by this compound are not well-documented. Sulfonyl compounds can potentially interact with a variety of biochemical pathways, depending on their specific targets. These could include metabolic pathways, signal transduction pathways, or regulatory pathways .
Result of Action
The molecular and cellular effects of this compound’s action are not well-understood at this time. The effects would depend on the specific targets of the compound and how it interacts with them. This could range from changes in enzyme activity to alterations in cellular signaling or metabolism .
特性
IUPAC Name |
4-(3,4-difluorophenyl)sulfonyl-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO3S/c1-8-6-15(7-9(2)18-8)19(16,17)10-3-4-11(13)12(14)5-10/h3-5,8-9H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEIFFRJUOXPPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)


![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B4268374.png)
![1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)
![methyl 5-methyl-2-[({[3-(4-morpholinyl)propyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4268407.png)

![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)